Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of 2,3-diaminopyridine derivatives with suitable carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with ethyl chloroformate in the presence of a base, followed by nitration to introduce the nitro group . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) for hydrolysis, alcohols for transesterification.
Major Products Formed
Reduction: Ethyl 6-amino-1H-imidazo[4,5-b]pyridine-2-carboxylate.
Hydrolysis: 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid.
Scientific Research Applications
Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities and applications.
Imidazo[1,2-a]pyridine: Known for its use as a scaffold in drug design, particularly for central nervous system disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8N4O4 |
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Molecular Weight |
236.18 g/mol |
IUPAC Name |
ethyl 6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8N4O4/c1-2-17-9(14)8-11-6-3-5(13(15)16)4-10-7(6)12-8/h3-4H,2H2,1H3,(H,10,11,12) |
InChI Key |
MWZMKTOZDKMXRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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